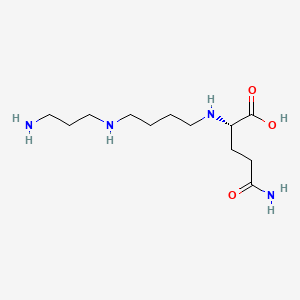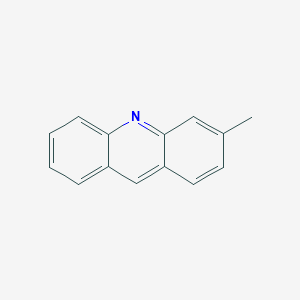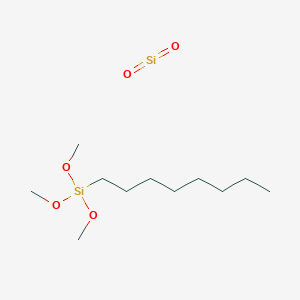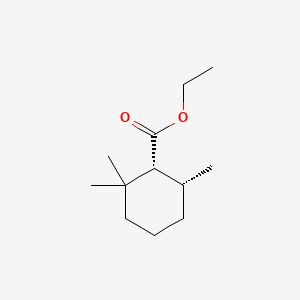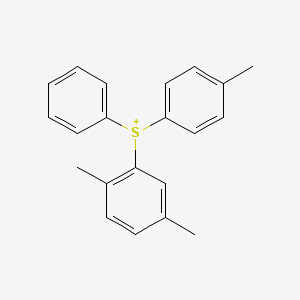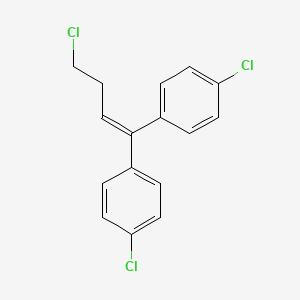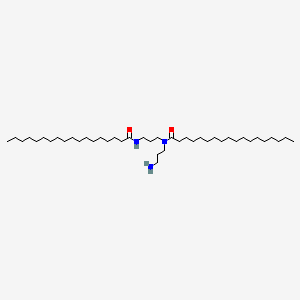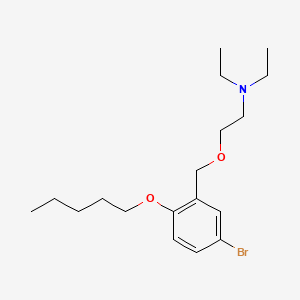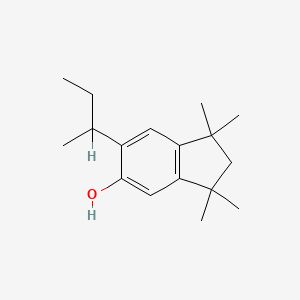
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol is a chemical compound with the molecular formula C17H26O It is characterized by its unique structure, which includes a tetramethyl-substituted indan ring with an additional isobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indan derivatives and alkylating agents.
Alkylation: The indan ring is alkylated using reagents like alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted derivatives.
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The compound’s unique structure also enables it to participate in various chemical reactions, influencing its biological and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethylindan-5-ol: Lacks the isobutyl group, resulting in different chemical properties.
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
1,1,3,3-Tetramethyl-6-(1-methylpropyl)indan-5-ol is unique due to the presence of both the hydroxyl group and the isobutyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
93892-37-6 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
6-butan-2-yl-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C17H26O/c1-7-11(2)12-8-13-14(9-15(12)18)17(5,6)10-16(13,3)4/h8-9,11,18H,7,10H2,1-6H3 |
Clé InChI |
RQWQNDDLWURPDH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC2=C(C=C1O)C(CC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


